The Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide to Accelerating Kinase Inhibitor Discovery
The Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide to Accelerating Kinase Inhibitor Discovery
Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Therapies
The human kinome, with its more than 500 protein kinases, represents a vast and fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized the treatment of many malignancies by targeting the aberrant signaling pathways that drive tumor growth and survival. Within the medicinal chemist's arsenal, certain heterocyclic structures have emerged as "privileged scaffolds" – frameworks that are capable of binding to multiple biological targets with high affinity. The imidazo[1,2-b]pyridazine core is a prime example of such a scaffold, having demonstrated remarkable versatility and success in the development of potent and selective kinase inhibitors.[1][2] The clinical success of ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia, has solidified the importance of the imidazo[1,2-b]pyridazine framework and spurred further exploration of its therapeutic potential.[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the imidazo[1,2-b]pyridazine scaffold for kinase inhibitor discovery. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and successful applications of this versatile core, providing both foundational knowledge and actionable protocols to guide your research endeavors.
Synthesis of the Imidazo[1,2-b]pyridazine Core: A Foundational Protocol
A common and efficient method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[3] The presence of a halogen on the pyridazine ring is crucial for achieving good yields.[3]
General Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-amino-6-halopyridazine and the desired α-bromoketone in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a mild base, such as sodium bicarbonate, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Characterization: The structure of the synthesized imidazo[1,2-b]pyridazine derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibitor Design
The imidazo[1,2-b]pyridazine scaffold serves as an excellent foundation for kinase inhibitors due to its rigid, planar structure and the strategic placement of nitrogen atoms that can act as hydrogen bond acceptors, mimicking the adenine region of ATP. This allows for strong interactions with the hinge region of the kinase active site. The scaffold also presents multiple positions for substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
Extensive research has elucidated key SAR trends for the imidazo[1,2-b]pyridazine scaffold. While the optimal substitution pattern is target-dependent, some general principles have emerged:
| Position | Substitution Effect | Rationale |
| C2 | Substitutions can modulate selectivity and potency. Small alkyl or aryl groups are often well-tolerated.[3][6] | This position often points towards the solvent-exposed region of the ATP binding pocket, allowing for the introduction of various functionalities to fine-tune properties. |
| C3 | Typically decorated with an aryl or heteroaryl group. This is a critical position for achieving high potency.[4] | This substituent often engages in key interactions with the kinase hinge region, forming hydrogen bonds that anchor the inhibitor in the active site. |
| C6 | Modifications at this position significantly impact solubility and pharmacokinetic properties. Introduction of polar groups like morpholine or piperazine can enhance drug-like properties.[4][7] | The C6 position is often directed towards the solvent front, making it an ideal site for introducing solubilizing groups without disrupting binding to the kinase. |
| C7 & C8 | Substitutions are generally less explored but can influence selectivity. | These positions are typically less critical for direct interaction with the kinase active site. |
Case Studies: Targeting Key Kinases
The versatility of the imidazo[1,2-b]pyridazine scaffold is best illustrated through its successful application in developing inhibitors for a wide range of kinase targets.
Anaplastic Lymphoma Kinase (ALK)
Aberrant ALK activity is a key driver in certain types of non-small cell lung cancer (NSCLC).[8] Imidazo[1,2-b]pyridazine derivatives have emerged as potent ALK inhibitors, with some demonstrating activity against clinically relevant resistance mutations.[8][9]
| Compound | ALK WT IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | Reference |
| O-10 | 2.6 | 6.4 | [9] |
| Crizotinib | - | - | [8] |
Data for Crizotinib against these specific mutants was not provided in the search results, but it is known to be less effective against the G1202R mutation.[8]
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[10][11] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and brain-penetrant GSK-3β inhibitors.[10][12]
| Compound | GSK-3β IC₅₀ (nM) | Brain Penetrant | Reference |
| Compound 47 | Potent (specific value not provided) | Yes | [10][12] |
In vivo studies with compound 47 showed a significant reduction in phosphorylated tau levels in a mouse model of Alzheimer's disease.[10][12]
Future Perspectives
The imidazo[1,2-b]pyridazine scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. Future research will likely focus on:
-
Exploring new kinase targets: The versatility of the scaffold suggests that it can be adapted to inhibit a broader range of kinases.
-
Developing covalent inhibitors: The introduction of reactive groups onto the scaffold could lead to the development of irreversible inhibitors with enhanced potency and duration of action. [13][14]* Targeting drug resistance: The development of imidazo[1,2-b]pyridazine derivatives that can overcome acquired resistance to existing kinase inhibitors is a key area of research. [8][9][15][16]* Improving pharmacokinetic properties: Further optimization of the scaffold to enhance oral bioavailability and brain penetration will be crucial for developing treatments for a wider range of diseases. [10][11][12] In conclusion, the imidazo[1,2-b]pyridazine scaffold represents a powerful tool in the ongoing quest for new and effective kinase-targeted therapies. Its synthetic accessibility, favorable structural features, and proven clinical success make it a cornerstone of modern medicinal chemistry.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC. Retrieved from [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Publishing. Retrieved from [Link]
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). ORCA - Cardiff University. Retrieved from [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). TSI Journals. Retrieved from [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). ACS Publications. Retrieved from [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. Retrieved from [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research. Retrieved from [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). MedChemComm. Retrieved from [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. (2010). PubMed. Retrieved from [Link]
-
Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. (2022). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. (2020). MDPI. Retrieved from [Link]
-
Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. (2020). PubMed. Retrieved from [Link]
-
METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. (2023). WIPO Patentscope. Retrieved from [Link]
-
Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. (2022). Technology Transfer. Retrieved from [Link]
-
Representative type I and type II c-Met inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. Retrieved from [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). PubMed. Retrieved from [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. techtransfer.nih.gov [techtransfer.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
